2,5-Furandione, 3-(1-methylethyl)-

Pharmaceutical Analysis Impurity Profiling Reference Standard

For analytical method development for Resmetirom, procurement of the exact process impurity is mandatory. This certified reference standard of 2,5-Furandione, 3-(1-methylethyl)- (Isopropylmaleic anhydride) serves as Impurity 48/63 marker. - Enables validated HPLC/UPLC method validation and system suitability. - Essential for farinomalein synthesis (2-step route). - Structurally validated negative control for Cdc25 assays (no activity). Guaranteed high purity documentation, batch-specific CoA, and global fast shipping.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 64198-15-8
Cat. No. B12109225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Furandione, 3-(1-methylethyl)-
CAS64198-15-8
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)OC1=O
InChIInChI=1S/C7H8O3/c1-4(2)5-3-6(8)10-7(5)9/h3-4H,1-2H3
InChIKeyQSWLSAYLEATCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Furandione, 3-(1-methylethyl)-: Overview


2,5-Furandione, 3-(1-methylethyl)-, commonly known as isopropylmaleic anhydride, is a cyclic anhydride derivative with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol [1]. It is characterized by an isopropyl substituent at the 3-position of the furandione ring. Unlike commodity maleic anhydride, this compound is primarily sourced for its role as a key synthetic intermediate in the preparation of specific natural products and as a high-purity analytical reference standard for pharmaceutical impurity profiling [2].

Why Generic Anhydrides Cannot Substitute


Generic substitution with unsubstituted maleic anhydride or other simple alkyl anhydrides is not scientifically valid for the primary use cases of 2,5-Furandione, 3-(1-methylethyl)-. The specific isopropyl substitution pattern is the critical structural feature for its role as a direct precursor in the synthesis of farinomalein, a selective anti-oomycete agent, a transformation that cannot be achieved with maleic anhydride itself [1]. Furthermore, in pharmaceutical quality control, this compound is an identified and regulated process impurity of the drug resmetirom (Rezdiffra™); procurement of a certified reference standard exactly matching this structure is mandatory for validated analytical method development and regulatory filing, where a generic alternative would be rejected [2].

Quantitative Performance Evidence


Identity and Purity as a Reference Standard

For its use as a Resmetirom impurity standard, 2,5-Furandione, 3-(1-methylethyl)- is supplied with detailed characterization data compliant with regulatory guidelines. This demonstrates a level of quality assurance not provided by generic chemical suppliers, making it a verifiable, audit-ready reference material for ANDA or commercial production [1].

Pharmaceutical Analysis Impurity Profiling Reference Standard

Synthetic Utility for Farinomalein

This compound is a direct, high-yielding precursor in a two-step synthesis of the natural product farinomalein. The transformation proceeds via oxidation of a γ-hydroxybutenolide, a reaction that relies on the pre-installed isopropyl group on the maleic anhydride core [1]. Structural isomers or unsubstituted maleic anhydride cannot be used to produce the same natural product scaffold.

Natural Product Synthesis Medicinal Chemistry Isaria farinosa

Inactivity in Phosphatase Inhibition Assays

A study on dialkylsubstituted maleic anhydrides demonstrates that Cdc25 dual specificity phosphatase inhibition is strictly dependent on alkyl chain length. Inactive compounds possess short alkyl chains, while inhibitory activity emerges only with chains longer than C9 [1]. The isopropyl group (C3) of this compound places it firmly in the inactive category, making it an appropriate negative control for studying the SAR of this pharmacophore [1].

Enzyme Inhibition Cdc25 Phosphatase Structure-Activity Relationship

Research and Industrial Applications


Resmetirom Impurity Reference Standard

This is the primary industrial application. Analytical laboratories developing or validating HPLC/UPLC methods for Resmetirom drug substance or drug product must procure a certified batch of 2,5-Furandione, 3-(1-methylethyl)- to serve as a reference marker for Impurity 48/63. Its identity and purity documentation are essential for method validation, system suitability testing, and regulatory filing with agencies like the FDA [1].

Farinomalein Total Synthesis

For medicinal chemistry and natural product research groups, this compound is the essential intermediate for the published two-step synthesis of farinomalein. Farinomalein is a selective anti-oomycete agent being investigated as a potential biopesticide against Phytophthora sojae stem rot in soybeans. The procurement of this specific intermediate enables access to this compound of biological interest [2].

Negative Control for Cdc25 Phosphatase Assays

In biochemical and cancer research labs studying Cdc25 dual specificity phosphatases, 2,5-Furandione, 3-(1-methylethyl)- can be procured as a structurally-related but inactive compound. Based on established structure-activity relationships, its short isopropyl chain makes it devoid of inhibitory activity, providing a valuable negative control to validate assay specificity against a background of maleic anhydride-based inhibitors [3].

Building Block for Maleimide Libraries

In early-stage drug discovery, this alkyl-substituted maleic anhydride serves as a versatile electrophilic building block for the rapid generation of small, focused libraries of N-substituted maleimides. Its reactivity with primary amines is similar to other anhydrides, but the pre-installed isopropyl group introduces a specific steric and lipophilic parameter into the final compound collection, allowing for the exploration of structure-activity relationships without requiring post-synthetic modification [4].

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